Cas no 39137-36-5 (3-(2-Amino-ethyl)-thiazolidine-2,4-dione)

3-(2-Amino-ethyl)-thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,4-Thiazolidinedione,3-(2-aminoethyl)-
- 3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE
- (3-(2-AMINOETHYL)PHENYL)METHANOL
- 2-(3-methoxyphenyl)ethylamine
- 3-(2-Amino-aethyl)-thiazolidin-2,4-dion
- 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione
- 3-(2-Aminoethyl)benzylalcohol
- 3-(2-aminoethyl)phenylmethanol
- 3-(aminoethyl)benzyl alcohol
- 3-< 2-Amino-ethyl> -thiazolidin-2.4-dion
- AG-G-95427
- Benzenemethanol,3-(2-aminoethyl)-
- CTK5D9728
- KB-206906
- SureCN207005
- Oprea1_502121
- BS-13206
- Enamine_001500
- 3-(2-aminoethyl)-2,4-thiazolidinedione
- 3-(2-Aminoethyl)thiazolidine-2,4-dione
- CS-0266524
- 3-ACETYLPYRIDINEHYPOXANTHINEDINUCLEOTIDE
- SCHEMBL2360918
- 3-(2-Amino-ethyl)-thiazolidine-2,4-dione
- PSJIYWXYXJTRRY-UHFFFAOYSA-N
- EN300-34519
- BP-10244
- 39137-36-5
- [2-(2,4-dioxo-thiazolidin-3-yl)-ethyl]-amine
- NCIOpen2_000483
- AKOS000115900
- AF-615/01045057
- HMS1398E04
- FT-0694453
-
- MDL: MFCD01026817
- インチ: InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2
- InChIKey: PSJIYWXYXJTRRY-UHFFFAOYSA-N
- SMILES: C(CN1C(=O)CSC1=O)N
計算された属性
- 精确分子量: 161.03857
- 同位素质量: 160.031
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.7
- トポロジー分子極性表面積: 88.7Ų
じっけんとくせい
- 密度みつど: 1.411
- Boiling Point: 286.3°Cat760mmHg
- フラッシュポイント: 126.9°C
- PSA: 65.02
3-(2-Amino-ethyl)-thiazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34519-0.05g |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |
39137-36-5 | 0.05g |
$19.0 | 2023-05-26 | ||
Apollo Scientific | OR322485-250mg |
3-(2-Amino-ethyl)-thiazolidine-2,4-dione |
39137-36-5 | 250mg |
£126.00 | 2023-09-02 | ||
1PlusChem | 1P00C9DT-100mg |
3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |
39137-36-5 | 90% | 100mg |
$89.00 | 2023-12-17 | |
1PlusChem | 1P00C9DT-10g |
3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |
39137-36-5 | 90% | 10g |
$607.00 | 2023-12-17 | |
Enamine | EN010-9730-10g |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |
39137-36-5 | 90% | 10g |
$441.0 | 2023-09-03 | |
Enamine | EN010-9730-0.5g |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |
39137-36-5 | 90% | 0.5g |
$54.0 | 2023-09-03 | |
1PlusChem | 1P00C9DT-250mg |
3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |
39137-36-5 | 90% | 250mg |
$102.00 | 2023-12-17 | |
OTAVAchemicals | 7110952600-100MG |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride |
39137-36-5 | 95% | 100MG |
$104 | 2023-06-25 | |
1PlusChem | 1P00C9DT-5g |
3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |
39137-36-5 | 90% | 5g |
$375.00 | 2023-12-17 | |
1PlusChem | 1P00C9DT-50mg |
3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |
39137-36-5 | 90% | 50mg |
$83.00 | 2023-12-17 |
3-(2-Amino-ethyl)-thiazolidine-2,4-dione 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
3-(2-Amino-ethyl)-thiazolidine-2,4-dioneに関する追加情報
Introduction to 3-(2-Amino-ethyl)-thiazolidine-2,4-dione (CAS No. 39137-36-5)
3-(2-Amino-ethyl)-thiazolidine-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 39137-36-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazolidinedione class, which is well-known for its versatile applications in medicinal chemistry, particularly in the development of bioactive molecules. The structural framework of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione consists of a thiazole ring fused with a dihydrothiazine unit, featuring both amino and carbonyl functionalities that make it a valuable scaffold for further chemical modifications.
The significance of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione lies in its potential as a precursor or intermediate in the synthesis of various pharmacologically relevant compounds. Its unique structural features—specifically the presence of an aminoethyl side chain and two reactive carbonyl groups—make it a versatile building block for the construction of more complex molecules. In recent years, there has been growing interest in exploring the pharmacological properties of thiazolidinediones due to their reported biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Recent advancements in medicinal chemistry have highlighted the role of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in designing small-molecule inhibitors targeting specific enzymatic pathways implicated in diseases such as diabetes and cancer. The compound’s ability to undergo selective functionalization at multiple sites allows chemists to tailor its properties for targeted drug discovery. Moreover, its stability under various reaction conditions makes it a reliable choice for synthetic applications.
In the realm of bioorganic synthesis, 3-(2-Amino-ethyl)-thiazolidine-2,4-dione has been employed as a key intermediate in the preparation of more complex heterocycles. Researchers have leveraged its reactivity to introduce diverse substituents, thereby generating libraries of derivatives with potential therapeutic value. The incorporation of functional groups such as hydroxyl, carboxyl, or amide moieties into its structure has led to the discovery of novel compounds with enhanced biological activity. These derivatives are being actively investigated for their efficacy in preclinical models.
The structural motif of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione also finds relevance in materials science and industrial applications. Its ability to form coordination complexes with metal ions has been explored for catalytic and sensing applications. Additionally, its thermal stability and compatibility with various solvents make it suitable for use in polymer chemistry and material engineering. The compound’s versatility underscores its importance not only in pharmaceutical research but also in broader chemical innovation.
From a mechanistic standpoint, the reactivity of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione is influenced by its electron-rich thiazole ring and the electron-withdrawing effect of the carbonyl groups. This interplay between electronic and steric factors governs its participation in nucleophilic addition reactions, cycloadditions, and other organic transformations. Understanding these principles is crucial for optimizing synthetic routes and designing derivatives with desired properties.
The synthesis of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione itself presents an interesting challenge due to its relatively complex structure. Traditional synthetic approaches often involve multi-step sequences that require careful control over reaction conditions to ensure high yields and purity. However, recent methodological developments have streamlined its preparation through more efficient one-pot or catalytic processes. These advancements have not only improved accessibility but also reduced the environmental impact of its production.
In conclusion,3-(2-Amino-ethyl)-thiazolidine-2,4-dione (CAS No. 39137-36-5) represents a structurally intriguing and pharmacologically promising compound. Its role as a versatile intermediate in drug discovery underscores its importance in modern chemical research. As our understanding of its reactivity and biological properties continues to evolve,3-(2-Amino-ethyl)-thiazolidine-2,4-dione is poised to remain at the forefront of innovation in pharmaceutical chemistry and beyond.
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